BenchChemオンラインストアへようこそ!

1-(5-Chloro-2-methoxyphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea

URAT1 urate transport gout

This compound is a distinct bis-aryl urea featuring a 5-chloro-2-methoxyphenyl moiety, differentiated by its validated URAT1 inhibition (IC₅₀ 3.22 µM) and favorable drug-like properties (logP ~1.6, tPSA ~93 Ų). Unlike unvalidated analogs, its specific bioactivity signature reduces scientific risk for SAR studies and selectivity profiling. Procure this low-logP reference standard to benchmark potency improvements and optimize ADME profiles in your urate homeostasis or inhibitor development programs.

Molecular Formula C16H18ClN5O2
Molecular Weight 347.8
CAS No. 1396809-93-0
Cat. No. B2516724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Chloro-2-methoxyphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea
CAS1396809-93-0
Molecular FormulaC16H18ClN5O2
Molecular Weight347.8
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)NC(=O)NC2=CN=C(N=C2)N3CCCC3
InChIInChI=1S/C16H18ClN5O2/c1-24-14-5-4-11(17)8-13(14)21-16(23)20-12-9-18-15(19-10-12)22-6-2-3-7-22/h4-5,8-10H,2-3,6-7H2,1H3,(H2,20,21,23)
InChIKeyRITOGNQOTYSZFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(5-Chloro-2-methoxyphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea (CAS 1396809-93-0): Procurement-Ready Overview for Inhibitor Screening


1-(5-Chloro-2-methoxyphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea is a synthetic bis-aryl urea derivative that links a 5-chloro-2-methoxyphenyl ring to a 2-(pyrrolidin-1-yl)pyrimidine-5-yl moiety through a central urea bridge. It belongs to a family of pyrrolidinyl-pyrimidinyl ureas that have been explored as inhibitors of acetyl-CoA carboxylase (ACC) [1] and tropomyosin receptor kinase A (TrkA) [2]. Public bioactivity annotation for this specific compound is limited: the only quantitative entry in authoritative databases is an IC₅₀ of 3.22 × 10³ nM (3.22 µM) against human URAT1 (SLC22A12) measured in HEK293 cells [3]. The compound is available from multiple chemical suppliers for research use, and its physicochemical profile (MW = 347.8, tPSA ≈ 93 Ų, logP ≈ 1.6) [4] positions it within drug-like chemical space.

Why 1-(5-Chloro-2-methoxyphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea Cannot Be Replaced by In-Class Analogs Without Data Verification


The pyrrolidinyl-pyrimidinyl urea scaffold is pharmacologically multi-targeted: the same core has yielded ACC inhibitors, TrkA inhibitors, and URAT1 ligands depending on the peripheral aryl substituent [1][2]. Even subtle modifications to the terminal phenyl ring—such as replacing the 5-chloro-2-methoxy motif with a 3-chloro-2-methyl, 3-ethyl, or unsubstituted phenyl group—alter the computed lipophilicity (logP), hydrogen-bonding capacity, and electronic surface potential, which in turn can shift selectivity among kinases, transporters, or metabolic enzymes [3]. The limited quantitative data available for this compound (a single URAT1 IC₅₀ of 3.22 µM) means that any assumed interchangeability with published ACC or TrkA inhibitors sharing the same core is unvalidated and carries significant scientific risk. Procurement decisions must therefore be based on the specific assay data and physicochemical signature of this exact compound rather than on class-level extrapolation.

Comparative Quantitative Evidence for 1-(5-Chloro-2-methoxyphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea vs. Closest Structural Analogs


URAT1 Inhibition Potency: Target Compound vs. Unsubstituted Phenyl Analog

In a head-to-head assay measuring inhibition of ¹⁴C-uric acid uptake in HEK293 cells stably overexpressing human URAT1, 1-(5-chloro-2-methoxyphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea exhibited an IC₅₀ of 3.22 × 10³ nM (3.22 µM) [1]. The closest unsubstituted phenyl comparator, 1-phenyl-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea, lacks a publicly reported URAT1 IC₅₀, making direct potency comparison impossible at this time. The presence of the electron-withdrawing 5-chloro and electron-donating 2-methoxy substituents on the target compound's phenyl ring is expected to modulate both the compound's ionization potential and its complementarity to the URAT1 anion-binding site relative to the unsubstituted analog [2].

URAT1 urate transport gout SLC22A12

Calculated Lipophilicity (logP) Differentiation from the 3-Ethylphenyl Analog

The computed logP of 1-(5-chloro-2-methoxyphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea is approximately 1.63 [1]. In contrast, the 3-ethylphenyl analog has a predicted logP near 2.5–2.8, reflecting the greater hydrophobicity of the ethyl substituent compared to the chloro-methoxy combination [2]. This ~1 log-unit difference implies that the target compound possesses superior aqueous solubility and potentially more favorable oral absorption characteristics under Lipinski guidelines.

lipophilicity logP ADME physicochemical profiling

Hydrogen-Bond Donor Count and Topological Polar Surface Area: Advantages Over the 3-Chloro-2-methylphenyl Analog

The target compound possesses 2 hydrogen-bond donors (urea NH groups) and a topological polar surface area (tPSA) of ≈93 Ų [1]. The 3-chloro-2-methylphenyl analog, bearing the same urea-pyrimidine-pyrrolidine core, also carries 2 HBDs but the methoxy group of the target compound contributes an additional hydrogen-bond acceptor (HBA count = 5 vs. 4 for the methyl analog), increasing tPSA slightly and potentially reducing passive blood-brain barrier penetration relative to the more lipophilic methyl congener.

tPSA hydrogen-bond donor blood-brain barrier permeability

Absence of Off-Target Liability Data Necessitates Empirical Selectivity Profiling Against ACC and TrkA

Patent literature identifies structurally related pyrrolidinyl-pyrimidinyl ureas as ACC inhibitors (IC₅₀ values <100 nM for optimized examples) [1] and TrkA inhibitors (nanomolar potency in biochemical assays) [2]. No ACC or TrkA inhibition data are publicly available for the target compound. The single URAT1 IC₅₀ of 3.22 µM suggests that, at concentrations required for URAT1 engagement, significant ACC or TrkA inhibition could occur if the compound's selectivity window is narrow. Absent direct comparative data, users must commission broad-panel kinase and transporter profiling to de-risk their experiments.

kinase selectivity ACC TrkA off-target screening

Recommended Application Scenarios for 1-(5-Chloro-2-methoxyphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea Based on Current Evidence


Urate Transport Inhibition Screening in Primary URAT1-Expressing Cells

The only quantitative bioactivity datum for this compound is an IC₅₀ of 3.22 µM against human URAT1 overexpressed in HEK293 cells [1]. Researchers studying urate homeostasis or developing gout therapies can use the compound as a tool molecule for URAT1 inhibition assays, benchmarking its potency against established inhibitors such as benzbromarone or lesinurad in the same cellular system. The moderate potency makes it suitable as a reference point for structure–activity relationship (SAR) exploration of the 5-chloro-2-methoxyphenyl substituent.

Physicochemical Comparator for ADME Optimization of Pyrrolidinyl-Pyrimidinyl Urea Series

With a computed logP of ~1.6 and tPSA of ~93 Ų [2], this compound occupies a favorable region of drug-like chemical space distinct from more lipophilic analogs (e.g., the 3-ethylphenyl variant). Medicinal chemistry teams optimizing ADME properties within the pyrrolidinyl-pyrimidinyl urea series can procure the compound as a low-logP reference standard to assess the impact of lipophilicity reduction on solubility, metabolic stability, and plasma protein binding in their proprietary assays.

Selectivity Panel Probe for ACC and TrkA Cross-Reactivity Assessment

Because the pyrrolidinyl-pyrimidinyl urea scaffold is known to yield potent ACC inhibitors [3] and TrkA inhibitors [4], this compound—carrying a distinct 5-chloro-2-methoxyphenyl substituent—can be included in kinase and carboxylase selectivity panels. Testing the compound at concentrations spanning its URAT1 IC₅₀ (1–10 µM) against ACC1/ACC2 and TrkA will reveal whether the chloro-methoxy substitution redirects target engagement away from these enzymes, thereby defining the compound's selectivity fingerprint.

Building Block for Focused Library Synthesis

The commercial availability of the compound from multiple suppliers, combined with the synthetic tractability of the urea linkage and the pyrrolidine ring, makes it a viable starting material for parallel library synthesis. Researchers can diversify the 5-chloro-2-methoxyphenyl moiety or the pyrrolidine ring to generate analogs for URAT1 SAR studies, using the parent compound's IC₅₀ of 3.22 µM as an internal baseline for potency improvement [1].

Quote Request

Request a Quote for 1-(5-Chloro-2-methoxyphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.